molecular formula C9H11BrN2 B8158131 6-(Azetidin-1-yl)-3-bromo-2-methylpyridine

6-(Azetidin-1-yl)-3-bromo-2-methylpyridine

Cat. No.: B8158131
M. Wt: 227.10 g/mol
InChI Key: BJTDHRFJJDAIMU-UHFFFAOYSA-N
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Description

6-(Azetidin-1-yl)-3-bromo-2-methylpyridine (CAS: 1289270-88-7) is a pyridine derivative with the molecular formula C₉H₁₁BrN₂ and a molecular weight of 227.11 g/mol . The compound features a bromine atom at position 3, a methyl group at position 2, and an azetidinyl (4-membered saturated nitrogen heterocycle) substituent at position 6 (Figure 1). This structural configuration confers unique steric and electronic properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

6-(azetidin-1-yl)-3-bromo-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-7-8(10)3-4-9(11-7)12-5-2-6-12/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTDHRFJJDAIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-(Azetidin-1-yl)-3-bromo-2-methylpyridine typically involves the following steps:

  • Formation of the Pyridine Ring:

    • The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
  • Bromination:

    • The introduction of the bromine atom at the 3-position can be achieved through electrophilic bromination using reagents like bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
  • Methylation:

    • The methyl group at the 2-position can be introduced via methylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
  • Azetidine Substitution:

    • The azetidine group can be introduced through nucleophilic substitution reactions. For example, the pyridine derivative can be reacted with azetidine in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods:

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • The bromine atom at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.
  • Oxidation and Reduction:

    • The compound can undergo oxidation reactions to form pyridine N-oxides or reduction reactions to form dihydropyridine derivatives.
  • Coupling Reactions:

    • The azetidine group can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or amines under reflux conditions.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids under inert atmosphere.

Major Products:

  • Substituted pyridine derivatives, pyridine N-oxides, dihydropyridine derivatives, and complex heterocyclic compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex heterocyclic compounds.
  • Employed in the development of new ligands for catalysis.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antiviral treatments.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(Azetidin-1-yl)-3-bromo-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine group can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent type, position, and ring size. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number Key Features
6-(Azetidin-1-yl)-3-bromo-2-methylpyridine C₉H₁₁BrN₂ 227.11 Br (3), CH₃ (2), Azetidinyl (6) 1289270-88-7 4-membered N-heterocycle, high strain
2-Bromo-6-(piperidin-1-yl)pyridine C₁₀H₁₃BrN₂ 241.14 Br (2), Piperidinyl (6) 24255-97-8 6-membered N-heterocycle, lower strain
5-Bromo-N-cyclopropyl-6-methylpyridin-2-amine C₉H₁₁BrN₂ 227.11 Br (5), CH₃ (6), Cyclopropyl (2) 1289027-10-6 Cyclopropylamine, planar substituent
3-Bromo-2-methylpyridine C₆H₆BrN 172.03 Br (3), CH₃ (2) Not provided Simplest analog, no N-heterocycle

Key Observations :

  • Substituent Position : Bromine at position 3 (target compound) vs. position 2 (2-bromo-6-piperidinylpyridine) alters electronic distribution, affecting nucleophilic aromatic substitution kinetics.
  • Lipophilicity : Piperidinyl analogs (e.g., 2-bromo-6-piperidinylpyridine) exhibit higher molecular weights and likely greater lipophilicity than azetidinyl derivatives, influencing membrane permeability in biological systems .

Hydrogen Bonding and Crystallography

  • Azetidinyl Group : The 4-membered azetidine ring may engage in weaker hydrogen bonding compared to bulkier amines due to constrained geometry. This contrasts with morpholine or piperidine derivatives, which form stronger intermolecular interactions .
  • Crystal Packing : In analogs like 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole (), acetylene-nitro C–H···O bonds drive helical chain formation. For this compound, similar weak interactions may dominate, though experimental crystallographic data is lacking .

Biological Activity

6-(Azetidin-1-yl)-3-bromo-2-methylpyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an azetidine ring and a brominated pyridine moiety, which contribute to its unique chemical reactivity and interactions with biological targets. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C8H10BrN2\text{C}_8\text{H}_{10}\text{BrN}_2

This compound consists of:

  • An azetidine ring , which is a four-membered saturated heterocyclic structure.
  • A brominated pyridine moiety , which enhances its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of enzymes involved in metabolic pathways related to pain and inflammation. Molecular docking studies have shown that the compound can form hydrogen bonds with key amino acids in enzyme active sites, suggesting a mechanism for its inhibitory effects.

In Vitro Studies

In vitro evaluations of this compound have demonstrated significant biological activities:

Biological Activity Description
Anti-inflammatory The compound has shown promise as a potential inhibitor of inflammatory pathways, which could be beneficial in treating conditions such as arthritis.
Neurological Effects Interactions with neurotransmitter receptors suggest potential applications in treating neurological disorders.
Antimicrobial Related compounds have exhibited antimicrobial properties, indicating possible applications in infection control .

Case Studies

  • Pain Management : A study indicated that derivatives similar to this compound could effectively inhibit specific pain-related enzymes, providing a foundation for developing new analgesics.
  • Neurological Applications : Research has suggested that the compound may influence neurotransmitter systems, potentially leading to novel treatments for conditions like depression or anxiety.
  • Antimicrobial Potential : Compounds with similar structures have been evaluated for antibacterial activity against Gram-positive bacteria, showing significant efficacy comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. The presence of the bromine atom and the azetidine ring appears to enhance its binding affinity to biological targets compared to other derivatives lacking these features. This unique structural combination may lead to improved therapeutic profiles and reduced side effects.

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